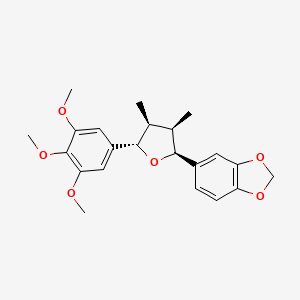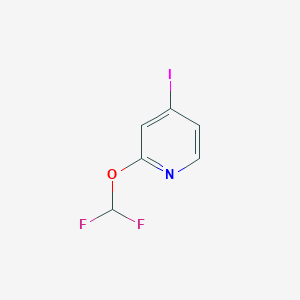
2-(Difluoromethoxy)-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-4-iodopyridine is a chemical compound that belongs to the class of pyridines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and an iodine atom attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-iodopyridine typically involves the introduction of the difluoromethoxy group and the iodine atom onto the pyridine ring. One common method involves the reaction of 4-iodopyridine with difluoromethyl ether in the presence of a suitable base and catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions, along with bases like potassium carbonate and solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
2-(Difluoromethoxy)-4-iodopyridine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-iodopyridine depends on its specific application. In general, the presence of the difluoromethoxy group can influence the compound’s electronic properties and interactions with biological targets. The iodine atom can also serve as a reactive site for further modifications. The compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)aniline: Similar in structure but with an aniline group instead of a pyridine ring.
2-(Difluoromethoxy)benzylamine: Contains a benzylamine group instead of a pyridine ring.
Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and are used as building blocks in organic synthesis.
Uniqueness
2-(Difluoromethoxy)-4-iodopyridine is unique due to the combination of the difluoromethoxy group and the iodine atom on the pyridine ring. This combination imparts distinct electronic and steric properties, making the compound valuable for specific applications in research and industry. The presence of the iodine atom also allows for further functionalization through various chemical reactions, enhancing its versatility as a synthetic intermediate.
Properties
Molecular Formula |
C6H4F2INO |
|---|---|
Molecular Weight |
271.00 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-iodopyridine |
InChI |
InChI=1S/C6H4F2INO/c7-6(8)11-5-3-4(9)1-2-10-5/h1-3,6H |
InChI Key |
XSOLKVOPAQCWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1I)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-4,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazin-3(2H)-one 1,1-dioxide](/img/structure/B13019552.png)
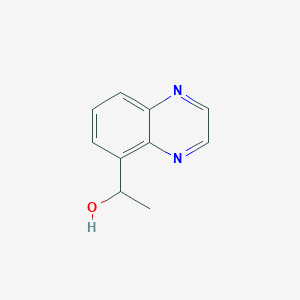
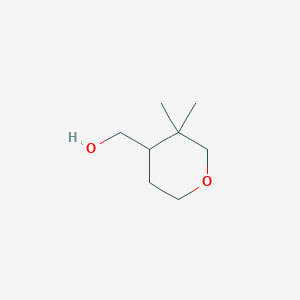
![4-Methoxythiazolo[4,5-c]pyridin-2-amine](/img/structure/B13019581.png)
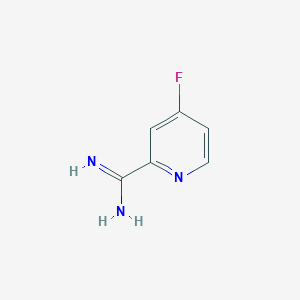
![tert-Butyl 9,9-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13019592.png)
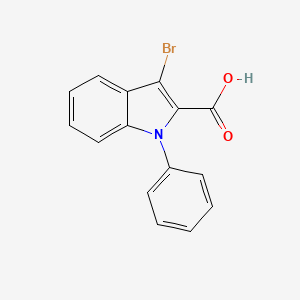
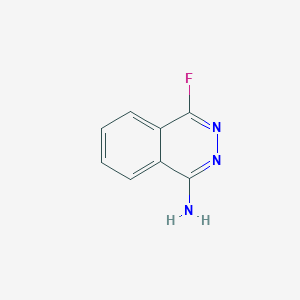
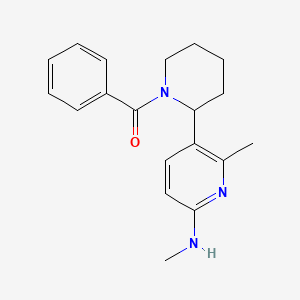
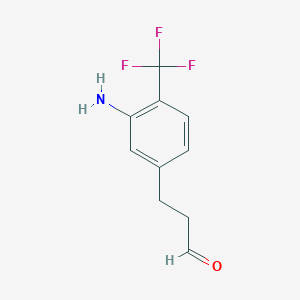
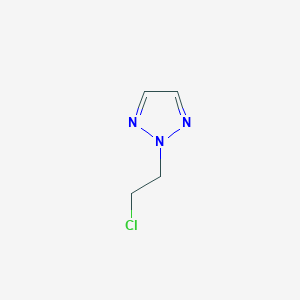
![Methyl 4-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13019644.png)
![N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13019649.png)
